molecular formula C12H14BrN3 B11811002 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole

Cat. No.: B11811002
M. Wt: 280.16 g/mol
InChI Key: UUVYRPYGICUZDK-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a bromine atom at the 5-position and a piperidin-3-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Bromination: The benzimidazole core is then brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of the piperidin-3-yl group: This step involves the nucleophilic substitution of the bromine atom with a piperidin-3-yl group, typically using a piperidine derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Piperidine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with various nucleophiles.

Scientific Research Applications

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(piperidin-1-yl)-3-(trifluoromethyl)pyridine: Another piperidine-substituted heterocycle with different substituents and properties.

    2-(Piperidin-3-yl)-1H-benzo[d]imidazole: Lacks the bromine atom, which can affect its reactivity and biological activity.

Uniqueness

5-Bromo-2-(piperidin-3-yl)-1H-benzo[d]imidazole is unique due to the presence of both the bromine atom and the piperidin-3-yl group, which can influence its chemical reactivity and potential biological activities. The combination of these substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

6-bromo-2-piperidin-3-yl-1H-benzimidazole

InChI

InChI=1S/C12H14BrN3/c13-9-3-4-10-11(6-9)16-12(15-10)8-2-1-5-14-7-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16)

InChI Key

UUVYRPYGICUZDK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NC3=C(N2)C=C(C=C3)Br

Origin of Product

United States

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